2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
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Description
2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline is a useful research compound. Its molecular formula is C22H17FN4S2 and its molecular weight is 420.52. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Applications of Quinoline and Quinoxaline Derivatives
Quinoline and quinoxaline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and corrosion inhibition properties. These compounds' ability to interact with biological systems and materials makes them of significant interest in medicinal chemistry and materials science.
Antimicrobial and Anticancer Properties
Quinoline and its derivatives have been investigated for their potential in treating various diseases. For instance, quinoxaline and its analogs are explored for their antitumoral properties and as ligands in catalysis, highlighting their versatility in biomedical research (Aastha Pareek and Dharma Kishor, 2015). Moreover, the incorporation of quinoline into compounds can enhance therapeutic potential, as evidenced by research into quinoline-linked sulfonamide hybrids for a range of biomedical activities (Ali Irfan et al., 2021).
Corrosion Inhibition
Quinoline derivatives have also shown effectiveness as anticorrosive materials, acting through the formation of stable chelating complexes with surface metallic atoms. This application is particularly valuable in industrial settings where corrosion resistance is critical (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives has revealed their potential in creating novel optoelectronic materials. These materials are useful in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the compound's applications extend beyond biomedicine into materials science and engineering (G. Lipunova et al., 2018).
Properties
IUPAC Name |
2-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4S2/c1-2-27-20(25-26-22(27)28-13-14-7-9-17(23)10-8-14)19-12-16-11-15-5-3-4-6-18(15)24-21(16)29-19/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZHUMGIKRDVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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